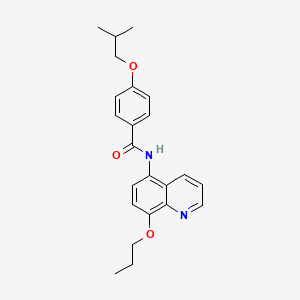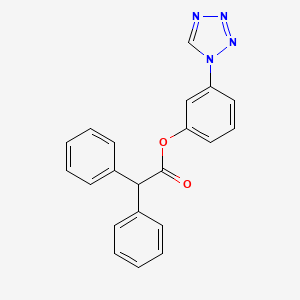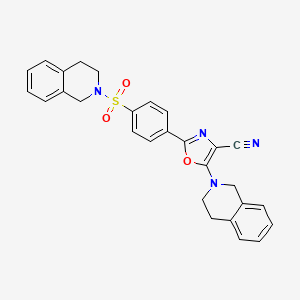![molecular formula C30H26ClN5O2 B14982553 {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B14982553.png)
{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyrimidines. These compounds are characterized by a fused ring structure containing both pyrrole and pyrimidine rings. The presence of various substituents, such as the 4-chlorophenyl and 4-methoxybenzoyl groups, imparts unique chemical and biological properties to the compound.
準備方法
The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization with the desired substituents. Common synthetic routes include:
Formation of the Pyrrolopyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the 4-chlorophenyl and 4-methoxybenzoyl groups is achieved through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Reagents such as halogens, acids, bases, and transition metal catalysts are frequently used under controlled conditions to achieve desired transformations.
Major Products: The products formed depend on the specific reaction conditions and reagents used, often resulting in derivatives with modified functional groups.
科学的研究の応用
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of various cellular pathways. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival.
類似化合物との比較
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown significant antitumor activity.
7-(4-Chlorophenyl)-N-(2-furylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has similar structural features and is studied for its biological activities.
The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYBENZOYL)PIPERAZINE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C30H26ClN5O2 |
|---|---|
分子量 |
524.0 g/mol |
IUPAC名 |
[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C30H26ClN5O2/c1-38-25-13-7-22(8-14-25)30(37)35-17-15-34(16-18-35)28-27-26(21-5-3-2-4-6-21)19-36(29(27)33-20-32-28)24-11-9-23(31)10-12-24/h2-14,19-20H,15-18H2,1H3 |
InChIキー |
WFJODBBNRNMADD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B14982472.png)
![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982475.png)
![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14982483.png)
![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B14982488.png)
![4-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B14982495.png)


methanone](/img/structure/B14982509.png)

![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14982529.png)

![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methylphenyl)methanone](/img/structure/B14982535.png)

![7-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14982543.png)
